molecular formula C20H15N3O4 B1665545 2-benzyl-N-(5-methyl-3-isoxazolyl)-1,3-dioxo-5-isoindolinecarboxamide CAS No. 4418-73-9

2-benzyl-N-(5-methyl-3-isoxazolyl)-1,3-dioxo-5-isoindolinecarboxamide

Cat. No. B1665545
CAS RN: 4418-73-9
M. Wt: 361.3 g/mol
InChI Key: YECXHLPYMXGEBI-ZNQVSPAOSA-N
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Description

Adonixanthin is a carotenone that consists of beta,beta-caroten-4-one bearing two hydroxy substituents at positions 3 and 3' (the 3S,3'R diastereomer). It has a role as an algal metabolite, an animal metabolite, a marine metabolite, a bacterial metabolite, a plant metabolite and an antineoplastic agent. It is a cyclic ketone, a secondary alcohol and a carotenone.

Scientific Research Applications

Synthesis and Material Application

  • Synthesis of Novel Compounds : A compound related to 2-benzyl-N-(5-methyl-3-isoxazolyl)-1,3-dioxo-5-isoindolinecarboxamide, namely 2-((tetrazol-5-yl)methyl)isoindoline-1,3-dione, was synthesized through a cycloaddition reaction. This synthesis contributes to the development of new materials with potential applications in corrosion inhibition for mild steel in acidic environments (Aouine et al., 2011).

Biological and Pharmacological Applications

  • Antimicrobial Agents : Compounds similar to 2-benzyl-N-(5-methyl-3-isoxazolyl)-1,3-dioxo-5-isoindolinecarboxamide have demonstrated significant in vitro antimicrobial activity. These include isoxazolyl benzoimidazolyl benzamides, acrylamides, and propionamides, which have been synthesized and evaluated against various bacteria and fungi, showing superior activities compared to standard drugs (Rajanarendar et al., 2008).

  • Anticonvulsant Effects : Novel compounds related to 2-benzyl-N-(5-methyl-3-isoxazolyl)-1,3-dioxo-5-isoindolinecarboxamide, specifically N-(benzo[d]thiazol-2-ylcarbamoyl)-2-methyl-4-oxoquinazoline-3(4H)-carbothioamide derivatives, have been synthesized and evaluated for anticonvulsant effects. These compounds showed promising results in various models of experimental epilepsy, with some being more potent than standard antiepileptic drugs (Malik et al., 2013).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-benzyl-N-(5-methyl-3-isoxazolyl)-1,3-dioxo-5-isoindolinecarboxamide involves the condensation of 5-methyl-3-isoxazolecarboxylic acid with benzylamine, followed by cyclization with phthalic anhydride to form 2-benzyl-N-(5-methyl-3-isoxazolyl)-1,3-dioxoisoindoline. This compound is then reacted with cyanogen bromide to form the desired product.", "Starting Materials": [ "5-methyl-3-isoxazolecarboxylic acid", "benzylamine", "phthalic anhydride", "cyanogen bromide" ], "Reaction": [ "Step 1: Condensation of 5-methyl-3-isoxazolecarboxylic acid with benzylamine using a coupling reagent such as EDCI or DCC to form 2-benzyl-N-(5-methyl-3-isoxazolyl)acetamide.", "Step 2: Cyclization of 2-benzyl-N-(5-methyl-3-isoxazolyl)acetamide with phthalic anhydride in the presence of a Lewis acid catalyst such as zinc chloride to form 2-benzyl-N-(5-methyl-3-isoxazolyl)-1,3-dioxoisoindoline.", "Step 3: Reaction of 2-benzyl-N-(5-methyl-3-isoxazolyl)-1,3-dioxoisoindoline with cyanogen bromide in the presence of a base such as triethylamine to form 2-benzyl-N-(5-methyl-3-isoxazolyl)-1,3-dioxo-5-isoindolinecarboxamide." ] }

CAS RN

4418-73-9

Product Name

2-benzyl-N-(5-methyl-3-isoxazolyl)-1,3-dioxo-5-isoindolinecarboxamide

Molecular Formula

C20H15N3O4

Molecular Weight

361.3 g/mol

IUPAC Name

2-benzyl-N-(5-methyl-1,2-oxazol-3-yl)-1,3-dioxoisoindole-5-carboxamide

InChI

InChI=1S/C20H15N3O4/c1-12-9-17(22-27-12)21-18(24)14-7-8-15-16(10-14)20(26)23(19(15)25)11-13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H,21,22,24)

InChI Key

YECXHLPYMXGEBI-ZNQVSPAOSA-N

Isomeric SMILES

CC1=C(C(C[C@@H](C1)O)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/C2=C(C(=O)[C@H](CC2(C)C)O)C)/C)/C

SMILES

CC1=CC(=NO1)NC(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)CC4=CC=CC=C4

Canonical SMILES

CC1=C(C(CC(C1)O)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2=C(C(=O)C(CC2(C)C)O)C)C)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Adonixanthin, All-trans-beta-doradexanthin, beta-Doradexanthin, Doradexanthin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-benzyl-N-(5-methyl-3-isoxazolyl)-1,3-dioxo-5-isoindolinecarboxamide
Reactant of Route 2
2-benzyl-N-(5-methyl-3-isoxazolyl)-1,3-dioxo-5-isoindolinecarboxamide
Reactant of Route 3
2-benzyl-N-(5-methyl-3-isoxazolyl)-1,3-dioxo-5-isoindolinecarboxamide
Reactant of Route 4
2-benzyl-N-(5-methyl-3-isoxazolyl)-1,3-dioxo-5-isoindolinecarboxamide
Reactant of Route 5
2-benzyl-N-(5-methyl-3-isoxazolyl)-1,3-dioxo-5-isoindolinecarboxamide
Reactant of Route 6
2-benzyl-N-(5-methyl-3-isoxazolyl)-1,3-dioxo-5-isoindolinecarboxamide

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